molecular formula C10H9Cl2NS B12911925 5-(Chloromethyl)quinoline-8-thiol hydrochloride CAS No. 104614-63-3

5-(Chloromethyl)quinoline-8-thiol hydrochloride

Cat. No.: B12911925
CAS No.: 104614-63-3
M. Wt: 246.16 g/mol
InChI Key: UHGNHZDHZQAYDU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)quinoline-8-thiol hydrochloride (CAS 104614-63-3) is a functionalized quinoline compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. The molecular structure incorporates both a chloromethyl group and a thiol group, protected as a hydrochloride salt, providing two distinct reactive sites for further chemical modification. Researchers utilize this bifunctional scaffold to develop novel ligands, pharmaceutical candidates, and advanced materials. The quinoline core is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities. The reactive chloromethyl side chain allows for facile derivatization, enabling the construction of more complex molecular architectures. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

104614-63-3

Molecular Formula

C10H9Cl2NS

Molecular Weight

246.16 g/mol

IUPAC Name

5-(chloromethyl)quinoline-8-thiol;hydrochloride

InChI

InChI=1S/C10H8ClNS.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H

InChI Key

UHGNHZDHZQAYDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S)CCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)quinoline-8-thiol hydrochloride typically involves the chloromethylation of quinoline-8-thiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

    Chloromethylation Reaction:

Industrial Production Methods: Industrial production of 5-(Chloromethyl)quinoline-8-thiol hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Typically carried out in polar solvents under mild to moderate temperatures.

      Products: Substituted quinoline derivatives.

  • Oxidation Reactions:

      Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

      Conditions: Conducted under controlled temperatures to prevent over-oxidation.

      Products: Oxidized quinoline derivatives.

  • Reduction Reactions:

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

      Conditions: Often performed in anhydrous solvents under inert atmosphere.

      Products: Reduced quinoline derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines,

Comparison with Similar Compounds

5-(Chloromethyl)-8-hydroxyquinoline Hydrochloride

  • Structure : Chloromethyl at C5, hydroxyl at C6.
  • Properties : Higher polarity due to the hydroxyl group; effective corrosion inhibitor for carbon steel in acidic environments (inhibition efficiency: ~90% at 10⁻³ M) .
  • Applications : Used as a precursor for metal-chelating agents and pharmaceuticals .
  • Synthesis : Achieved in 98% yield via HCl-mediated reactions .

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

  • Structure : Ethoxymethyl at C5, hydroxyl at C7.
  • Properties : Increased lipophilicity due to the ethoxy group, enhancing membrane permeability. Lower reactivity in aqueous media compared to chloromethyl derivatives .
  • Applications: Potential use in drug delivery systems or hydrophobic coatings.

5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride

  • Structure: Chloro at C5, methoxy at C8, saturated tetrahydroquinoline backbone.
  • Properties : Reduced aromaticity improves solubility in organic solvents. Methoxy group decreases electrophilicity, limiting metal coordination .
  • Applications : Intermediate in synthetic organic chemistry; less effective in corrosion inhibition compared to thiol or hydroxyl analogs .

Corrosion Inhibition

  • 5-(Chloromethyl)-8-thiolquinoline Hydrochloride: The thiol group enhances adsorption on metal surfaces via covalent bonding, outperforming hydroxyl analogs in acidic environments. Experimental data for similar compounds show inhibition efficiencies >90% at low concentrations .
  • Hydroxyquinoline Derivatives: Rely on weaker hydrogen bonding or electrostatic interactions, resulting in lower inhibition efficiencies (~70–85%) .

Coordination Chemistry

  • Thiol vs. Hydroxyl Groups: Thiols form stronger metal-sulfur bonds, making the target compound preferable for stabilizing transition metals (e.g., Cu²⁺, Fe³⁺). Hydroxyquinolines, such as 8-hydroxyquinoline, are classical chelators but require higher stoichiometric ratios .

Pharmaceutical Potential

  • 5-(Chloromethyl)-8-thiolquinoline Hydrochloride: The thiol moiety may confer antioxidant or antimicrobial properties, as seen in 5-substituted-8-hydroxyquinoline derivatives .
  • Aminomethyl Derivatives: Compounds like 5-aminomethyl-8-hydroxyquinoline () show enhanced bioavailability but lack the thiol’s redox activity .

Physicochemical Properties

Compound Molecular Weight Substituents (C5/C8) Key Functional Groups Solubility (Water) Melting Point (°C)
5-(Chloromethyl)quinoline-8-thiol HCl 246.16 ClCH₂/SH Thiol, Chloromethyl Low Not reported
5-(Chloromethyl)-8-hydroxyquinoline HCl 228.07 ClCH₂/OH Hydroxyl, Chloromethyl Moderate 282
5-Ethoxymethyl-8-hydroxyquinoline HCl 258.72 EtOCH₂/OH Hydroxyl, Ethoxymethyl Low Not reported
5-Chloro-8-methoxy-THQ HCl 234.12 Cl/OCH₃ Methoxy, Saturated High (organic) Not reported

Q & A

Q. Contradictions :

  • Temperature dependence : Some studies report decreased efficiency at >318 K due to desorption , while others note stable performance up to 333 K .
    Resolution :
  • Surface analysis : Use SEM/EDS to compare inhibitor film stability under thermal stress .
  • Isothermal titration calorimetry : Quantify adsorption entropy/enthalpy changes to clarify temperature effects .

Advanced: What is the role of the chloromethyl and thiol groups in the adsorption behavior of this inhibitor on metal surfaces?

  • Chloromethyl group : Enhances solubility in acidic media and facilitates protonation, promoting electrostatic attraction to negatively charged metal surfaces .
  • Thiol group : Forms strong covalent Fe-S bonds, as evidenced by XPS peaks at 162.5 eV (S 2p) .
  • Synergy : The combined electron-withdrawing Cl and electron-donating S create a charge-transfer complex, reducing anodic dissolution .

Advanced: How do byproducts or impurities from synthesis affect inhibitory performance, and what purification methods are effective?

  • Byproducts : Overoxidation during synthesis can yield sulfone derivatives (e.g., III in Scheme 1 of ), reducing inhibition efficiency by ~15% .
  • Purification :
    • Column chromatography : Silica gel (hexane/ethyl acetate 3:1) removes sulfone impurities .
    • Recrystallization : Ethanol/water (1:2) yields >98% purity, confirmed by HPLC .

Advanced: What synergistic effects are observed with other inhibitors, and how are these quantified?

  • Synergistic partners : Sodium dodecyl sulfate (SDS) enhances efficiency to 97% at 10⁻⁴ M via co-adsorption .
  • Quantification :
    • Synergism parameter (S) : Calculate using S=1θ1+2/(1θ1θ2)S = 1 - \theta_{1+2} / (1 - \theta_1 \theta_2), where θ = surface coverage. Values >1 indicate synergy .
    • EIS : Combined inhibitors show increased Rct (e.g., from 120 Ω·cm² to 450 Ω·cm²) .

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